2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
CAS No.: 1824055-05-1
Cat. No.: VC2774346
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824055-05-1 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | OQGPGARFOAFOPW-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=CC=N1)C2CC2C(=O)O |
| Canonical SMILES | CC(C)CN1C(=CC=N1)C2CC2C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, identified by CAS registry number 1824055-05-1, is an organic compound with molecular formula C11H16N2O2 and molecular weight 208.26 g/mol . This compound is also known by alternative names including 2-(2-isobutylpyrazol-3-yl)cyclopropanecarboxylic acid and 2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid .
The compound can be represented using several chemical identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid |
| InChI | InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) |
| InChIKey | OQGPGARFOAFOPW-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=CC=N1)C2CC2C(=O)O |
Structural Features
The compound features a distinctive molecular architecture comprising:
-
A cyclopropane ring bearing a carboxylic acid functional group
-
A pyrazole heterocyclic ring (five-membered aromatic ring with two adjacent nitrogen atoms)
-
A 2-methylpropyl (isobutyl) group attached to the N1 position of the pyrazole ring
-
Connection between the cyclopropane ring and the pyrazole ring at the C5 position
This structural configuration contributes to the compound's chemical reactivity and biological interactions. The cyclopropane ring, known for its ring strain, introduces specific conformational constraints to the molecule. The pyrazole heterocycle can participate in hydrogen bonding and π-stacking interactions with biological targets, while the 2-methylpropyl substituent enhances lipophilicity and may influence binding orientation in biological systems.
Synthesis and Preparation Methods
Production Considerations
The production of this compound requires careful attention to reaction conditions, including temperature control, selection of appropriate solvents, and catalysts. For research purposes, high purity is essential for reliable biological testing and accurate structure-activity relationship studies. Purification typically involves chromatographic techniques such as column chromatography or preparative HPLC to separate the target compound from reaction by-products.
Chemical Reactivity Profile
Reactive Centers
The compound contains several reactive centers that can participate in various chemical transformations:
-
The carboxylic acid group can undergo esterification, amidation, reduction, and decarboxylation reactions
-
The pyrazole ring can participate in electrophilic aromatic substitution reactions, although with moderate reactivity due to its electron-deficient nature
-
The cyclopropane ring may undergo ring-opening reactions under appropriate conditions due to its inherent ring strain
-
The 2-methylpropyl group provides a site for potential oxidation reactions
Common Reactions
Based on its structure, 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
-
Functional Group Transformations: The carboxylic acid can be converted to esters, amides, or reduced to alcohols using appropriate reagents and conditions
-
Oxidation Reactions: Various oxidizing agents can target the 2-methylpropyl group or the cyclopropane ring
-
Reduction Reactions: Selective reduction of functional groups can create modified derivatives
-
Substitution Reactions: Electrophilic or nucleophilic substitutions can introduce new functional groups to the molecule
These transformations can generate derivatives with potentially enhanced biological activities or altered physicochemical properties.
Biological Activity and Applications
Research Applications
This compound serves as a valuable intermediate in organic synthesis due to its unique structure. Its applications in scientific research include:
-
Building Block Chemistry: Used for synthesizing more complex molecules with specific pharmacological properties
-
Structure-Activity Relationship Studies: Employed to investigate the influence of structural modifications on biological activity
-
Medicinal Chemistry Research: Explored as a scaffold for developing potential therapeutic agents
The compound combines a pyrazole ring with an isobutyl group and a cyclopropane ring, making it particularly valuable for researchers developing novel compounds with specific biological targets.
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Several structural analogs of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid have been identified and characterized:
Structure-Activity Relationships
The positioning of substituents on the pyrazole ring and the stereochemistry of the cyclopropane ring significantly influence the biological activities of these compounds. For example:
-
The position of cyclopropane attachment to the pyrazole ring (C4 versus C5) may affect the three-dimensional orientation of the molecule and its interaction with biological targets
-
The nature of the N-substituent (2-methylpropyl versus methyl) influences lipophilicity and binding affinity
-
The stereochemistry of the cyclopropane ring, as in the (1R,2R) isomer, may enhance selectivity for specific biological targets
These structural variations provide valuable insights into the relationship between molecular structure and biological activity, guiding the design of compounds with enhanced properties.
Analytical Identification Methods
Spectroscopic Characterization
The identification and structural confirmation of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can be accomplished using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about hydrogen and carbon environments in the molecule. Characteristic signals would include those for the cyclopropane ring protons (typically 0-1 ppm), the pyrazole ring protons (6-8 ppm), and the 2-methylpropyl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include the carboxylic acid C=O stretching (approximately 1700-1725 cm⁻¹), O-H stretching (broad band at 2500-3300 cm⁻¹), and pyrazole ring vibrations.
-
Mass Spectrometry (MS): Provides molecular weight confirmation (expected m/z of 208.26 for the molecular ion) and fragmentation pattern analysis.
Chromatographic Analysis
Chromatographic methods for the purification and analysis of this compound include:
-
High-Performance Liquid Chromatography (HPLC): Useful for both analytical characterization and preparative purification.
-
Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Applicable after derivatization to enhance volatility.
These analytical methods are essential for confirming the identity, purity, and structural integrity of the compound for research applications.
Research Findings and Applications
Synthetic Utility
Beyond its biological potential, the compound serves as a versatile synthetic intermediate. The presence of both a carboxylic acid functional group and a heterocyclic pyrazole ring allows for selective functionalization to create more complex molecules. This synthetic utility makes it valuable in the development of compound libraries for drug discovery and materials science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume